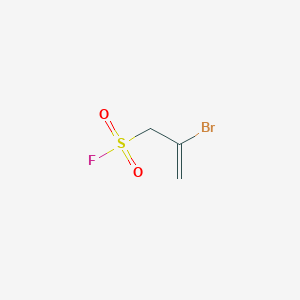

2-Bromoprop-2-ene-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromoprop-2-ene-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H4BrFO2S . It is a type of sulfonyl fluoride, a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Synthesis Analysis

Sulfonyl fluorides, including 2-Bromoprop-2-ene-1-sulfonyl fluoride, have been synthesized through various methods. One approach is direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Molecular Structure Analysis

The molecular structure of 2-Bromoprop-2-ene-1-sulfonyl fluoride is represented by the formula C3H4BrFO2S . Further details about its molecular structure are not available in the search results.Chemical Reactions Analysis

Sulfonyl fluorides, including 2-Bromoprop-2-ene-1-sulfonyl fluoride, participate in various chemical reactions. For instance, they can undergo direct fluorosulfonylation with fluorosulfonyl radicals . They are also involved in the Sulfur (VI) Fluoride Exchange (SuFEx) process, a concept pioneered by Sharpless and co-workers as the next generation of click chemistry .Applications De Recherche Scientifique

Synthesis of Sulfonyl Fluorides

“2-Bromoprop-2-ene-1-sulfonyl fluoride” can be used in the synthesis of sulfonyl fluorides from sulfonates or sulfonic acids . This process features mild reaction conditions using readily available and easy-to-operate reagents . A diverse set of sulfonyl fluorides can be prepared, facilitating the enrichment of the sulfonyl fluoride library .

Biological and Pharmaceutical Applications

Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications . For example, 2-nitrobenzenesulfonyl fluoride (NBSF) was effective at killing Gram-negative bacteria .

Synthesis of Unprecedented Compounds

The in situ generation of “2-Bromoprop-2-ene-1-sulfonyl fluoride” from DESF opens up several new reaction profiles, including application in the syntheses of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides and 4-bromo-β-sultams in good to excellent yields .

Orientations Futures

Sulfonyl fluorides, including 2-Bromoprop-2-ene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Therefore, it is expected that future research will continue to explore new synthesis methods and applications for these compounds.

Mécanisme D'action

Target of Action

It has been used in the synthesis of sulfonyl fluoride substituted 4h-chromene derivatives .

Mode of Action

It is used as a reagent in a one-pot, sequential three-component reaction with salicylaldehyde and indole .

Biochemical Pathways

It is involved in the synthesis of sulfonyl fluoride substituted 4H-chromene derivatives .

Result of Action

The result of the action of 2-Bromoprop-2-ene-1-sulfonyl fluoride is the formation of sulfonyl fluoride substituted 4H-chromene derivatives . The efficiency of this synthesis is moderate to excellent, with yields ranging from 45% to 94% .

Action Environment

The one-pot synthesis method using this compound is noted for its mild conditions and high efficiency .

Propriétés

IUPAC Name |

2-bromoprop-2-ene-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrFO2S/c1-3(4)2-8(5,6)7/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJMQEDWMOIJGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CS(=O)(=O)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of BPESF in the synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride?

A: BPESF serves as a crucial reagent in a one-pot, three-component reaction alongside salicylaldehyde and indole. This reaction efficiently produces sulfonyl fluoride substituted 4H-chromene derivatives. [] The bromine and sulfonyl fluoride groups within BPESF's structure are key for its reactivity and incorporation into the final 4H-chromene product.

Q2: What are the advantages of using BPESF in this specific synthetic process?

A2: The research highlights several advantages of employing BPESF:

- Accessibility: BPESF is readily available, simplifying the experimental setup. []

- Broad Applicability: The reaction demonstrates compatibility with a wide range of substrates, enhancing its versatility. []

- Mild Reaction Conditions: The synthesis proceeds under mild conditions, potentially minimizing unwanted side reactions. []

- Efficiency: The one-pot method offers a streamlined approach, contributing to its overall efficiency. []

- Yield: The reaction generally results in moderate to excellent yields (45%-94%) of the target compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1450030.png)

![2-[2-(Pyrrolidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1450031.png)

![6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol](/img/structure/B1450032.png)

![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)